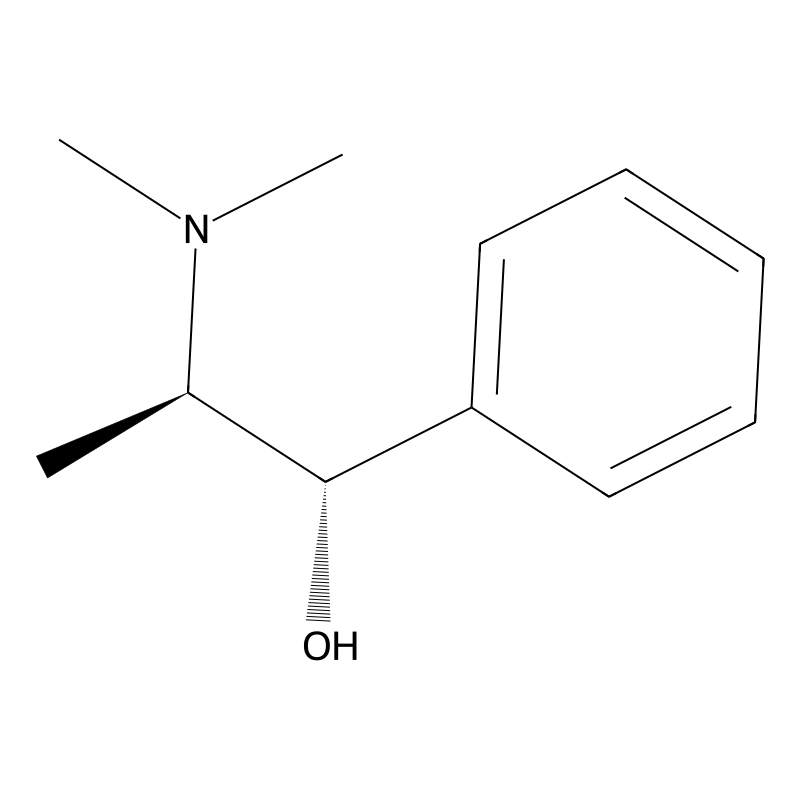

(+)-N-Methylephedrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Resolving Agent

(+)-N-Methylephedrine acts as a resolving agent in separating enantiomers of chiral mixtures. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light. Separating them is crucial in various fields like drug development, where one enantiomer might possess the desired medicinal effect while the other could be inactive or even harmful. (+)-N-Methylephedrine can form diastereomeric salts with racemic mixtures (a 50:50 mix of enantiomers) that differ in solubility. This difference allows scientists to isolate the desired enantiomer through fractional crystallization techniques [].

(+)-N-Methylephedrine, also known as N-Methyl-(–)-ephedrine, is a sympathomimetic amine derived from ephedrine. It is characterized by its chemical structure, which includes a methyl group attached to the nitrogen atom of the ephedrine backbone. This compound is primarily utilized in various over-the-counter medications for its bronchodilator and nasal decongestant properties. It acts on both alpha and beta adrenergic receptors, making it effective in alleviating symptoms associated with respiratory conditions and nasal congestion .

- Silyl Ketene Acetals Reaction: When reacted with imines in the presence of titanium(IV) chloride, it yields β-amino esters .

- Enantiodivergent Catalysis: The compound has been used as a chiral ligand in catalyzing the addition of dimethylzinc to benzaldehyde, showcasing its utility in asymmetric synthesis .

- Metabolism: In biological systems, (+)-N-Methylephedrine is metabolized into ephedrine and norephedrine, with significant excretion occurring through urine .

(+)-N-Methylephedrine exhibits various biological activities:

- Sympathomimetic Effects: It mimics the action of norepinephrine, leading to increased heart rate and bronchodilation.

- Bronchodilator: The compound is effective in treating asthma and other respiratory issues due to its ability to relax bronchial muscles.

- Nasal Decongestant: It alleviates nasal congestion by constricting blood vessels in the nasal passages.

The pharmacodynamics of (+)-N-Methylephedrine involve stimulation of both alpha and beta adrenergic receptors, contributing to its therapeutic effects .

Several methods exist for synthesizing (+)-N-Methylephedrine:

- Isolation from Natural Sources: Initially discovered from Ephedra species, this method involves extracting the compound from plant sources.

- Chemical Synthesis: Laboratory synthesis typically involves methylation of ephedrine or related compounds using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

- Chiral Resolution Techniques: Methods like chiral chromatography can be utilized to separate enantiomers of methylephedrine for specific applications .

(+)-N-Methylephedrine has various applications across different fields:

- Pharmaceuticals: Predominantly used in cough and cold medications for its decongestant properties.

- Research: Employed as a resolving agent in organic chemistry and as a precursor for synthesizing chiral electrolytes and catalysts .

- Agriculture: Investigated for potential use in plant growth regulation due to its hormonal activities.

Research on interaction studies involving (+)-N-Methylephedrine has revealed:

- Drug Interactions: It may interact with other sympathomimetic agents, leading to enhanced cardiovascular effects.

- Receptor Binding Studies: Investigations have shown that it occupies dopamine transporters, indicating potential implications for neuropharmacology .

Several compounds are structurally and functionally similar to (+)-N-Methylephedrine. Here are some notable examples:

| Compound | Structure Similarity | Key Properties |

|---|---|---|

| Ephedrine | Parent compound | Bronchodilator; sympathomimetic |

| Pseudoephedrine | Stereoisomer | Nasal decongestant; less potent |

| Dimethylamphetamine | Dimethylated variant | Central nervous system stimulant |

| N-Ethylephedrine | Ethyl substitution | Similar sympathomimetic effects |

| Cinnamedrine | Cinnamyl substitution | Antitussive properties |

Each of these compounds shares structural similarities but exhibits unique pharmacological profiles and applications. (+)-N-Methylephedrine stands out due to its specific balance between efficacy as a decongestant and its sympathomimetic actions .

The most widely employed approach for the synthesis of (+)-N-methylephedrine involves the direct N-methylation of ephedrine through the Eschweiler-Clarke reaction mechanism. This classical method utilizes formaldehyde and formic acid as reagents, where formaldehyde serves as the methylating agent and formic acid functions as the reducing agent [1] [2] [3]. The reaction proceeds through the formation of an iminium intermediate, followed by hydride transfer from formic acid with concomitant release of carbon dioxide, driving the reaction to completion [4] [5].

The mechanistic pathway begins with nucleophilic attack of the secondary amine nitrogen on protonated formaldehyde, generating an aminoalcohol intermediate. Subsequent dehydration produces an iminium ion, which undergoes reduction via hydride transfer from the formate anion. The loss of carbon dioxide renders this transformation irreversible, preventing the formation of quaternary ammonium salts [1] [6].

Korean patent KR820000327B1 describes an optimized procedure employing a small excess of formaldehyde followed by controlled addition of formic acid to ephedrine hydrochloride [7]. The reaction is catalyzed by metal salts including lithium, potassium, sodium, magnesium, zinc, or manganese, along with their hydroxides, oxides, carbonates, and organic bases such as pyridine and triethylamine. The catalyst loading ranges from 0.5-5% with respect to ephedrine hydrochloride, with optimal results achieved at 2-3% loading. This method demonstrates remarkable efficiency, with reaction completion in 30-60 minutes at temperatures as low as 50°C, ultimately reaching completion at 100°C. The practical yield approaches theoretical values with minimal side product formation [7].

Alternative synthetic approaches involve the stereoselective construction of the aminoalcohol framework through carbanion chemistry. Japanese researchers developed a method utilizing N-acylamine carbanions where the negative charge resides alpha to the nitrogen atom [8]. This strategy enables complete stereochemical control through the formation of 2-oxazolidone intermediates. The method employs diphenylphosphinyl groups as activating moieties, which undergo thermal removal to afford the desired stereoisomer with greater than 98.5% selectivity [8].

An alternative route involves the reductive amination of phenylacetylcarbinol derivatives. The process begins with benzaldehyde conversion to phenylacetylcarbinol via fermentation using Saccharomyces cerevisiae, followed by reductive amination and Welsh rearrangement [9]. This approach has been adapted for microbial production systems, though significant optimization remains necessary to achieve commercial viability [9].

Reaction Yield and Optimization Data

| Synthetic Method | Starting Material | Reaction Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Eschweiler-Clarke | Ephedrine HCl | Formaldehyde/HCOOH, 50-100°C | ~90 | 30-60 min |

| Carbanion Chemistry | N-acylamine derivatives | Diphenylphosphine/aldehyde | 80 | Multiple steps |

| Reductive Amination | Phenylacetylcarbinol | Methylamine/reduction | Variable | Extended |

Biocatalytic Approaches via Imine Reductases

Recent advances in biocatalysis have introduced imine reductases as promising alternatives for the synthesis of chiral amines, including (+)-N-methylephedrine. These NADPH-dependent enzymes demonstrate significant potential for both imine reduction and reductive amination of prochiral ketones [10] [11]. Imine reductases were first discovered in 2010 through screening for 2-methyl-1-pyrroline reducing activity, and are classified as R-selective or S-selective based on their stereochemical preferences [11].

The enzymatic approach involves N-methyltransferases from Ephedra sinica, which catalyze the formation of ephedrine and pseudoephedrine through N-methylation of norephedrine and norpseudoephedrine, respectively [12] [13]. The phenylalkylamine N-methyltransferase exhibits broad substrate specificity, accepting phenylalkylamine, tryptamine, β-carboline, tetrahydroisoquinoline, and benzylisoquinoline alkaloid structural scaffolds [13]. The enzyme demonstrates optimal activity at pH 9.0 and 50°C, with apparent Michaelis-Menten kinetic parameters showing Km values of 0.14 mM for S-adenosylmethionine and 0.63-1.9 mM for phenylalkylamine substrates [9].

Gold-catalyzed hydration coupled with biocatalytic transformations has enabled the stereodivergent synthesis of nor(pseudo)ephedrine derivatives [14]. This approach combines IPrAuNTf2-catalyzed hydration of propargyl substrates with asymmetric biotransamination or bioreduction of corresponding keto intermediates. The methodology achieves 57-86% isolated yields for amino alcohol derivatives with 70-99% diastereomeric excess [14].

Engineered methyltransferases have demonstrated selective N-methylation capabilities for various heterocyclic compounds through cyclic enzyme cascades [15]. These systems utilize two methyltransferases with simple alkylating agents such as iodoalkanes or methyl tosylate, achieving regioselectivities exceeding 99% and yields up to 99% on preparative scales [15].

Twenty-nine novel imine reductases identified through genome mining have shown varying activities depending on pH conditions and cofactor preferences [10]. Enzymes containing asparagine and glutamate at key positions demonstrate preference for NADH over NADPH. Selected imine reductases exhibit high stereoselectivity for tetrahydroisoquinoline synthesis with yields exceeding 90% when coupled to glucose-6-phosphate dehydrogenase for cofactor recycling [10].

Biocatalytic Performance Metrics

| Enzyme System | Substrate | Temperature (°C) | pH | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| PaNMT | Norephedrine | 37 | 9.0 | Variable | High |

| IRED variants | Cyclic imines | 30 | 7-9 | >90 | >99% ee |

| Au/enzyme cascade | Propargyl esters | Ambient | Neutral | 57-86 | 70-99% de |

Solid-Phase Crystallization Optimization Strategies

The solid-phase crystallization behavior of (+)-N-methylephedrine enantiomers has been extensively studied to optimize purification and resolution processes [16]. Systematic investigation of the melt phase diagram reveals two monotropically related polymorphic modifications of the enantiomer. The crystallization behavior exhibits unusual oscillatory patterns at higher supersaturation levels, while successful preferential crystallization occurs at lower supersaturation conditions [16].

Solubility determinations in binary solvent systems provide critical data for crystallization optimization. In isopropanol:water (1:3 volume ratio), solubilities were measured between 15-25°C, while in (2R,3R)-diethyl tartrate, measurements were conducted between 25-40°C [16]. These solubility phase diagrams enable the design of preferential crystallization processes for enantiomeric resolution.

Temperature cycling represents an effective strategy for nucleation control and crystal quality enhancement [17]. The approach involves initial incubation at 4°C followed by temperature ramping to 30°C over 24 hours, then returning to 4°C over another 24-hour period. Temperature oscillation methods employ ±1°C variations around set points for 20-80 minute periods to promote nucleation, followed by stable incubation [17].

Supercritical fluid crystallization using the Solution Enhanced Dispersion by Supercritical Fluids technique has been successfully applied for (+)-N-methylephedrine resolution [18]. Crystallizations performed at temperatures between 35-75°C and pressures ranging from 100-350 bar demonstrate resolution capabilities through diastereomeric salt formation with mandelic acid. The supercritical carbon dioxide-processed material exhibits identical properties to conventionally crystallized products while offering enhanced processing control [18].

The optimization of crystallization parameters requires systematic manipulation of multiple variables including precipitant concentration, protein concentration, pH, ionic strength, temperature, and sample volume [17]. Initial drop volumes and component ratios significantly influence the crystallization pathway through the phase diagram. The nucleation and crystal development depend critically on the degree of supersaturation achieved in the mother liquor [17].

Crystallization Optimization Parameters

| Parameter | Range | Effect on Crystallization | Optimal Conditions |

|---|---|---|---|

| Temperature | 4-75°C | Solubility control | Cycling 4-30°C |

| Pressure | 100-350 bar | Supercritical processing | 200-300 bar |

| Supersaturation | Low-High | Nucleation control | Moderate levels |

| pH | 4-9 | Solubility variation | Substrate dependent |

| Solvent ratio | Variable | Phase behavior | System specific |

Solid-phase extraction cleanup methods have been developed for analytical applications using propylsulfonic acid columns [19]. The procedure involves extraction with acidified buffer, isolation on solid-phase extraction columns, elution with high-ionic-strength buffer, and separation by liquid chromatography with ultraviolet detection at 255 nanometers. Average recovery of ephedrine alkaloids from spiked matrices reaches 90% with relative standard deviations of 4.4% for concentrations between 0.5-16 milligrams per gram [19].

The crystallization optimization encompasses both thermodynamic and kinetic considerations. Thermodynamic parameters control the equilibrium solubility and phase behavior, while kinetic factors influence nucleation rates and crystal growth. The interplay between these factors determines the final crystal size, morphology, and purity achieved in the crystallization process [17].

The thermodynamic characterization of (+)-N-Methylephedrine reveals fundamental energetic relationships that govern its chemical behavior and phase stability. The standard Gibbs free energy of formation (ΔfG°) has been determined to be 123.23 kilojoules per mole using the Joback group contribution method [1]. This positive value indicates that the formation of (+)-N-Methylephedrine from its constituent elements in their standard states is thermodynamically unfavorable under standard conditions, which is consistent with its nature as a complex organic alkaloid requiring specific biosynthetic pathways for formation.

The standard enthalpy of formation in the gas phase (ΔfH°gas) has been calculated as -129.10 kilojoules per mole through computational group contribution methods [1]. This negative enthalpy value demonstrates that the formation process is exothermic when considering the gaseous state, indicating favorable energetic interactions within the molecular structure. The difference between the Gibbs energy and enthalpy of formation suggests significant entropic contributions to the overall thermodynamic stability of the compound.

Comprehensive thermochemical investigations have been conducted on N-methylephedrine hydrochloride using isoperibol solution-reaction calorimetry at 298.15 K [2] [3]. These studies measured molar enthalpies of dissolution at various molalities in distilled water, providing insights into the hydration thermodynamics. The apparent relative molar enthalpies, hydration heat, and relative partial molar enthalpies were derived from experimental dissolution data using Pitzer theory parameters [2]. These measurements are particularly significant for understanding the solution behavior and bioavailability characteristics of the compound.

The enthalpy of vaporization (ΔvapH°) has been estimated at 60.30 kilojoules per mole using group contribution methodologies [1]. This parameter is crucial for understanding the intermolecular forces present in the liquid phase and provides insights into the volatility characteristics of the compound. The relatively moderate vaporization enthalpy suggests significant but not excessive intermolecular interactions, consistent with the presence of hydrogen bonding capabilities through the hydroxyl and nitrogen functional groups.

Phase Transition Behavior (Tfus, Tboil, Tc)

The phase transition behavior of (+)-N-Methylephedrine has been extensively characterized through multiple experimental and computational approaches. The melting temperature (Tfus) shows some variation depending on the measurement method and sample purity. Joback group contribution calculations predict a melting point of 303.44 K (30.29°C) [1], while experimental determinations report values of 87.5°C (360.65 K) [4] and 358.6 K (85.45°C) [5]. This variation likely reflects differences in crystalline forms and experimental conditions.

Detailed phase diagram studies have been conducted on the binary melting point behavior of (+)- and (-)-N-methylephedrine enantiomers [6] [7]. These investigations revealed that racemic N-methylephedrine forms a racemic conglomerate rather than a true racemate, indicating that the two enantiomers maintain separate crystal structures in the solid state. The enthalpies of fusion for (+)-N-methylephedrine have been measured in the range of 21.8 to 30.56 kilojoules per mole using differential scanning calorimetry and other thermal analysis techniques [6] [1] [5].

The crystallization thermodynamics have been extensively studied, providing entropy of mixing data for the enantiomeric system [6]. Solid-state infrared spectroscopy and powder X-ray diffraction analysis confirmed the conglomerate nature of the racemic mixture by demonstrating distinct spectral and diffraction patterns compared to the pure enantiomer [6]. These findings have significant implications for chiral separation processes and pharmaceutical applications.

The normal boiling temperature (Tboil) has been predicted as 581.50 K (308.35°C) using computational group contribution methods [1]. This relatively high boiling point reflects the strong intermolecular interactions present in the liquid phase, particularly hydrogen bonding involving the hydroxyl group and the tertiary amine nitrogen. The boiling point prediction is consistent with the molecular weight and functional group characteristics of the compound.

Critical temperature (Tc) estimation yields a value of 776.75 K (503.60°C) [1], representing the temperature above which distinct liquid and vapor phases cannot exist regardless of pressure. This critical property is essential for understanding the compound's behavior under extreme conditions and is relevant for process design considerations in pharmaceutical manufacturing. The critical pressure (Pc) has been calculated as 2963.34 kilopascals, while the critical volume (Vc) is estimated at 0.569 cubic meters per kilomole [1].

Solubility and Partition Coefficients (logP, logWS)

The solubility and partition behavior of (+)-N-Methylephedrine is fundamental to understanding its pharmacokinetic properties and environmental fate. The octanol-water partition coefficient (logP) has been extensively studied using multiple approaches. Experimental determination yields a logP value of 2.47 [8], indicating moderate lipophilicity that suggests favorable membrane permeability characteristics. Computational predictions using different methodologies show some variation, with values ranging from 1.7 to 1.74 [8], while the Crippen method estimates 1.670 [1] and ALOGPS calculations provide 1.73 [9].

Water solubility data indicates that (+)-N-Methylephedrine exhibits readily soluble characteristics in aqueous media [10]. Quantitative measurements report a water solubility of 15.4 milligrams per milliliter [9], which corresponds to moderate aqueous solubility suitable for pharmaceutical formulations. The logarithmic water solubility (logWS) has been calculated as -1.93 using the Crippen method [1] and -1.1 through ALOGPS methodology [9]. These values are consistent with the observed experimental solubility characteristics.

Comprehensive solubility studies have been conducted in mixed solvent systems, particularly examining the behavior in 2-propanol and water mixtures over the temperature range of 7 to 30°C [6] [7]. These investigations constructed detailed solubility and supersolubility diagrams that are essential for optimizing crystallization processes. Ternary phase diagrams incorporating both (+)- and (-)-N-methylephedrine enantiomers were developed at multiple temperatures (15, 20, 25, and 30°C) [6], providing crucial data for enantioselective separation processes.

The partition behavior has been investigated in various chiral ionic liquid systems, revealing significant enantioselectivity that can be exploited for chiral resolution [11]. Studies with (S)-2-methoxycarbonylpyrrolidinium bis(trifluoromethylsulfonyl)amide and (1R,2S)-(-)-dimethylephedrinium bis(trifluoromethylsulfonyl)amide demonstrated temperature-dependent solubility behavior and considerable asymmetry in ternary phase diagrams [11]. These findings are particularly valuable for developing environmentally friendly separation processes using ionic liquids as green solvents.

The apparent distribution coefficient data shows that (+)-N-Methylephedrine possesses optimal physicochemical properties for biological activity, with logP values in the range typically associated with good oral bioavailability and central nervous system penetration [9] [12]. The compound satisfies Lipinski's rule of five parameters, indicating drug-like properties suitable for pharmaceutical development [13]. Additional pharmacokinetic predictions suggest moderate protein binding characteristics and favorable absorption, distribution, metabolism, and excretion properties [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Absorption Distribution and Excretion

The primary compound excreted in urine is unchanged methylephedrine (33-40% of dose), followed by the metabolite _methylephedrine-N-oxide_ (15% of dose), and approximately 8% of the dose excreted as ephedrine after 24 hours. About 70% of the dose is excreted in the urine as metabolites over 72 hours. Alkaline urine reduces elimination to 20-35% of the dose.

Ephedrine: 2.5-3.0 L/kg. Methylephedrine is a derivative of ephedrine and quickly distributed throughout the body.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Jeong ES, Cha E, Cha S, Kim S, Oh HB, Kwon OS, Lee J. Online Simultaneous Hydrogen/Deuterium Exchange of Multitarget Gas-Phase Molecules by Electrospray Ionization Mass Spectrometry Coupled with Gas Chromatography. Anal Chem. 2017 Nov 21;89(22):12284-12292. doi: 10.1021/acs.analchem.7b03218. Epub 2017 Oct 31. PubMed PMID: 29058415.

3: Kuwayama K, Miyaguchi H, Iwata YT, Kanamori T, Tsujikawa K, Yamamuro T, Segawa H, Inoue H. Different localizations of drugs simultaneously administered in a strand of hair by micro-segmental analysis. Drug Test Anal. 2018 Apr;10(4):750-760. doi: 10.1002/dta.2259. Epub 2017 Oct 17. PubMed PMID: 28809091.

4: Chang CW, Hsu SY, Huang GQ, Hsu MC. Ephedra alkaloid contents of Chinese herbal formulae sold in Taiwan. Drug Test Anal. 2018 Feb;10(2):350-356. doi: 10.1002/dta.2209. Epub 2017 Jun 23. PubMed PMID: 28444836.

5: Matsumoto T, Kushida H, Matsushita S, Oyama Y, Suda T, Watanabe J, Kase Y, Setou M. Distribution Analysis via Mass Spectrometry Imaging of Ephedrine in the Lungs of Rats Orally Administered the Japanese Kampo Medicine Maoto. Sci Rep. 2017 Mar 8;7:44098. doi: 10.1038/srep44098. PubMed PMID: 28272490; PubMed Central PMCID: PMC5341069.

6: Wahl J, Furuishi T, Yonemochi E, Meinel L, Holzgrabe U. Characterization of complexes between phenethylamine enantiomers and β-cyclodextrin derivatives by capillary electrophoresis-Determination of binding constants and complex mobilities. Electrophoresis. 2017 Apr;38(8):1188-1200. doi: 10.1002/elps.201600522. Epub 2017 Feb 27. PubMed PMID: 28130905.

7: Ren M, Song S, Liang D, Hou W, Tan X, Luo J. Comparative tissue distribution and excretion study of alkaloids from Herba Ephedrae-Radix Aconiti Lateralis extracts in rats. J Pharm Biomed Anal. 2017 Feb 5;134:137-142. doi: 10.1016/j.jpba.2016.11.027. Epub 2016 Nov 13. PubMed PMID: 27912193.

8: Attipoe S, Cohen PA, Eichner A, Deuster PA. Variability of Stimulant Levels in Nine Sports Supplements Over a 9-Month Period. Int J Sport Nutr Exerc Metab. 2016 Oct;26(5):413-420. Epub 2016 Aug 24. PubMed PMID: 26841433.

9: Tulashie SK, Polenske D, Seidel-Morgenstern A, Lorenz H. Solid-Phase and Oscillating Solution Crystallization Behavior of (+)- and (-)-N-Methylephedrine. J Pharm Sci. 2016 Nov;105(11):3359-3365. doi: 10.1016/j.xphs.2016.08.005. Epub 2016 Sep 19. PubMed PMID: 27659160.

10: Tang Y, Zheng M, Chen YL, Chen J, He Y. Pharmacokinetic Effects of Cinnamic Acid, Amygdalin, Glycyrrhizic Acid and Liquiritin on Ephedra Alkaloids in Rats. Eur J Drug Metab Pharmacokinet. 2017 Jun;42(3):527-535. doi: 10.1007/s13318-016-0368-8. PubMed PMID: 27514823.

11: Baciu T, Borrull F, Calull M, Aguilar C. Enantioselective determination of cathinone derivatives in human hair by capillary electrophoresis combined in-line with solid-phase extraction. Electrophoresis. 2016 Sep;37(17-18):2352-62. doi: 10.1002/elps.201600149. Epub 2016 Jul 28. PubMed PMID: 27465234.

12: Jeong ES, Kim KH, Cha E, Kwon OS, Cha S, Lee J. Direct and rapid quantitation of ephedrines in human urine by paper spray ionization/high resolution mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Aug 15;1028:237-241. doi: 10.1016/j.jchromb.2016.06.040. Epub 2016 Jun 23. PubMed PMID: 27393909.

13: Tominaga M, Michiue T, Oritani S, Ishikawa T, Maeda H. Evaluation of Postmortem Drug Concentrations in Bile Compared with Blood and Urine in Forensic Autopsy Cases. J Anal Toxicol. 2016 Jun;40(5):367-73. doi: 10.1093/jat/bkw028. PubMed PMID: 27185819.

14: Tang YH, Wan HT, Chen JZ, Zhou HF, Tian YF, He Y. [In vitro microdialysis recoveries of nine active ingredients in Mahuang decoction]. Zhongguo Zhong Yao Za Zhi. 2015 Sep;40(18):3667-73. Chinese. PubMed PMID: 26983219.

15: Frison G, Frasson S, Zancanaro F, Tedeschi G, Zamengo L. Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples by liquid chromatography-high resolution/high accuracy Orbitrap mass spectrometry. Forensic Sci Int. 2016 Aug;265:131-7. doi: 10.1016/j.forsciint.2016.01.039. Epub 2016 Feb 6. PubMed PMID: 26901638.

16: Zhang D, Park JA, Kim SK, Cho SH, Jeong D, Cho SM, Yi H, Shim JH, Kim JS, Abd El-Aty AM, Shin HC. Simultaneous detection of flumethasone, dl-methylephedrine, and 2-hydroxy-4,6-dimethylpyrimidine in porcine muscle and pasteurized cow milk using liquid chromatography coupled with triple-quadrupole mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 15;1012-1013:8-16. doi: 10.1016/j.jchromb.2016.01.011. Epub 2016 Jan 12. PubMed PMID: 26797492.

17: Jiang L, Gao M, Qu F, Li HL, Yu LB, Rao Y, Wang YS, Xu GL. Pharmacokinetics of Maxing Shigan decoction in normal rats and RSV pneumonia model rats by HPLC-MS/MS. Zhongguo Zhong Yao Za Zhi. 2015 Jul;40(13):2649-55. PubMed PMID: 26697694.

18: Huo HL, Li HC, Wei P, Song S, Luo JB. [Changes in plasma pharmacokinetics and urinary excretion characteristics before and after combined administration of Ephedrae Herba-Gypsum Fibrosum]. Zhongguo Zhong Yao Za Zhi. 2015 Mar;40(5):963-70. Chinese. PubMed PMID: 26087564.

19: Kuwayama K, Miyaguchi H, Yamamuro T, Tsujikawa K, Kanamori T, Iwata YT, Inoue H. Effectiveness of saliva and fingerprints as alternative specimens to urine and blood in forensic drug testing. Drug Test Anal. 2016 Jul;8(7):644-51. doi: 10.1002/dta.1831. Epub 2015 Jun 15. PubMed PMID: 26074137.

20: Lu C, Das S, Siraj N, Magut PK, Li M, Warner IM. Spectral and physicochemical characterization of dysprosium-based multifunctional ionic liquid crystals. J Phys Chem A. 2015 May 21;119(20):4780-6. doi: 10.1021/acs.jpca.5b01180. Epub 2015 May 6. PubMed PMID: 25901534.